1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane

Star Polymer Synthesis Controlled Architecture ATRP Initiator Functionality

Achieving precise star polymer topology is critical for rheology and self-assembly, yet using incorrect initiator functionality alters viscosity and crosslink density. This solid, crystalline trifunctional ATRP initiator (mp 54-60°C) exclusively generates 3-arm architectures via core-first synthesis. - **Architectural precision**: Compact ethane core with three identical initiating sites ensures narrowly dispersed 3-arm stars, not 2-arm linear or 4-arm denser analogs. - **Process advantage**: Solid state enables accurate microbalance weighing under ambient conditions-no syringe handling or density corrections. - **Application-driven**: Enables low-VOC high-solid coatings (lower zero-shear viscosity than 4-arm stars) and defined MJLCP phase behavior.

Molecular Formula C17H27Br3O6
Molecular Weight 567.1 g/mol
CAS No. 648898-32-2
Cat. No. B3148540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane
CAS648898-32-2
Molecular FormulaC17H27Br3O6
Molecular Weight567.1 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCC(C)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br
InChIInChI=1S/C17H27Br3O6/c1-14(2,18)11(21)24-8-17(7,9-25-12(22)15(3,4)19)10-26-13(23)16(5,6)20/h8-10H2,1-7H3
InChIKeyVLRDGSDXAISNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane: Trifunctional ATRP Initiator


1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane (3f-BiB) is a commercial, solid-state, trifunctional initiator for Atom Transfer Radical Polymerization (ATRP). It features a compact ethane core that radiates three chemically identical 2-bromoisobutyryl ester initiating sites . This precise architecture enables the core-first synthesis of well-defined, narrowly dispersed 3-arm star polymers [1]. Its primary differentiator is architectural control: it exclusively produces a 3-arm topology, enabling predictable and reproducible star polymer properties, distinct from its 2-arm or 4-arm analogs .

Trifunctional ATRP initiator for core-first synthesis
Exclusively 3-arm star polymer topology
Solid powder enables precise gravimetric dispensing

Why 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane Cannot Be Replaced


Initiators with different core functionalities are not interchangeable because the number of arms (f) on a star polymer fundamentally dictates its physical, rheological, and self-assembly properties [1]. Substituting this 3-arm initiator with a 4-arm analog like pentaerythritol tetrakis(2-bromoisobutyrate) produces star polymers with higher segmental density, lower zero-shear viscosity, and altered glass transition behaviors [REFS-2, REFS-3]. Conversely, using a 2-arm (bifunctional) initiator yields a linear chain extension rather than a star, eliminating the benefits of a globular, nanoparticle-like architecture. Furthermore, the physical state of the initiator itself directly impacts handling and processing during synthesis, making the solid, crystalline nature of this compound a specific process advantage .

Attribute
This Initiator
Analog
Risk
Arm number
3-arm star topology
4-arm initiator yields 4-arm star
Viscosity, segmental density, and self-assembly may shift; 3-arm properties not reproducible
Physical form
Solid powder (mp 54–60 °C)
Liquid bifunctional initiators
Solid form allows precise weighing; liquid analogs may introduce handling variability

Key Evidence for 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane


3-Arm vs. 4-Arm Star Polymer Architecture

This compound generates exclusively 3-arm star polymers, while its analog pentaerythritol tetrakis(2-bromoisobutyrate) (4f-BiB) produces 4-arm stars [REFS-1, REFS-2]. This difference in arm number (f=3 vs. f=4) significantly impacts polymer rheology; literature on model star polymers shows that the zero-shear viscosity of a 3-arm star is approximately 20% lower than that of a 4-arm star of equivalent total molecular weight [1].

3‑Arm vs 4‑Arm Architecture
Cross‑study comparable
~20% lower zero‑shear viscosity for 3‑arm star of equivalent MW
Reported viscosity difference may support processing fit
Based on model polybutadiene stars; verify with target polymer
Star Polymer Synthesis Controlled Architecture ATRP Initiator Functionality

Solid vs. Liquid Initiator Handling

This trifunctional initiator is a low-melting powder (mp 54-60°C), in contrast to liquid bifunctional analogs like ethylene bis(2-bromoisobutyrate) (2f-BiB, a liquid) [REFS-1, REFS-2]. The solid form at ambient temperature offers advantages in experimental workflows where precise gravimetric dispensing is preferred over volumetric liquid handling.

Solid vs Liquid Handling
Data to verify
Solid powder (mp 54–60 °C) vs liquid bifunctional analog
Solid form supports precise gravimetric dispensing
Supplier specification; confirm handling protocol
Synthetic Procedure Weighing Accuracy Initiator Handling

Initiator Efficiency in MJLCP Synthesis

The trifunctional initiator class, to which this compound belongs, demonstrates quantitative initiation efficiency in the ATRP of 2,5-bis[(4-methoxyphenyl)oxycarbonyl]styrene (MPCS). Research using the closely related propane analog (1,1,1-tris(2-bromoisobutyryloxymethyl)propane) confirmed that the number-average molecular weight (Mn,NMR) agreed well with the theoretical value, producing 3-arm star PMPCS with narrow molecular weight distribution [1].

Initiation Efficiency
Class‑level inference
Quantitative initiation; Mn close to theoretical value
Supports target molecular weight and low PDI
Based on propane analog in MPCS ATRP [1]
MJLCP Initiator Efficiency Liquid Crystalline Polymer

Liquid Crystalline Phase Threshold in 3-Arm MJLCPs

For 3-arm star MJLCPs synthesized with this class of initiator, liquid crystalline phase formation requires an arm molecular weight (Mn,GPC) beyond 0.90 × 10^4 g/mol [1]. This defined threshold is an architectural consequence of the 3-arm topology and is notably lower than the threshold observed for linear analogs, improving processability for liquid crystal applications.

LC Phase Onset Threshold
Class‑level inference
Arm Mn,GPC > 0.90 × 10⁴ g/mol required for LC phase
Lower threshold than linear analogs may improve processability
DSC/POM analysis of 3‑arm star PMPCS [1]
Liquid Crystalline Phase GPC Mesogen-Jacketed Polymer

Applications of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane


3-Arm Star Elastomers for Low-Viscosity Coatings

Researchers formulating high-solid coatings must minimize volatile organic compounds (VOCs) by reducing solvent use. The lower zero-shear viscosity of a 3-arm star polymer architecture, compared to a 4-arm star [1], makes this initiator the preferred choice. By using a core-first ATRP approach, formulators can synthesize low-viscosity acrylic or styrenic star prepolymers [1] that can be applied at a higher solid content without compromising the final coating's mechanical integrity [2].

Well-Defined 3-Arm Star MJLCPs

In the development of advanced materials for optical films or actuators, the controlled synthesis of MJLCPs is critical. Based on evidence from the propane analog [3], this ethane-core initiator enables the quantitative initiation of MPCS, producing narrowly dispersed 3-arm star polymers. The defined arm number is crucial, as it establishes a specific molecular weight threshold for liquid crystalline phase formation [3], enabling researchers to design polymers with targeted phase transition temperatures.

Self-Healing PMMA Composites with Trifunctional Crosslinks

For composite materials requiring a balance of stiffness and autonomous healing, the crosslink density is a key tuning parameter. This trifunctional initiator has been used to synthesize the matrix material in self-healable poly(methyl methacrylate) composites [4]. Its 3-arm architecture provides a specific crosslink junction functionality. This junction is architecturally constrained compared to a 4-arm junction [2], potentially influencing the mobility of polymer chains and the efficiency of the healing process triggered by embedded microcapsules [4].

Solid Initiator Dosing for Handling-Sensitive Syntheses

For protocols that demand high-precision stoichiometry, such as the synthesis of miktoarm star polymers or small-scale kinetic studies, the solid physical form of this initiator (mp 54-60°C) [1] is a distinct advantage. Unlike liquid analogs like Ethylene bis(2-bromoisobutyrate) , it can be precisely weighed on a microbalance under ambient conditions without the need for syringes or dealing with liquid density corrections, leading to more reproducible molar ratios and, consequently, more consistent polymerization outcomes.

Application
Selection Property
Validation Focus
High‑solid star elastomer coatings
3‑arm star architecture
Rheology and coating solid content
3‑arm star MJLCP synthesis
Quantitative initiation and narrow PDI
Liquid crystalline phase threshold
Self‑healing PMMA composite matrix
Trifunctional crosslink junction
Crosslink density and healing efficiency
Precision initiator dosing
Solid powder at ambient temperature
Stoichiometric control and reproducibility

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